molecular formula C18H13NO2 B7779002 Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester CAS No. 14003-25-9

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester

Cat. No.: B7779002
CAS No.: 14003-25-9
M. Wt: 275.3 g/mol
InChI Key: BROYGLVZDTZJAQ-UHFFFAOYSA-N
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Description

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester is a chemical compound with the molecular formula C18H13NO2. It is known for its unique structure, which includes a fluorenylidene moiety and a cyano group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester typically involves the reaction of fluorenone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the fluorenylidene moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, cyano-9H-fluoren-9-ylidene-, methyl ester
  • Acetic acid, cyano-9H-fluoren-9-ylidene-, propyl ester
  • Acetic acid, cyano-9H-fluoren-9-ylidene-, butyl ester

Uniqueness

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different solvents and reaction conditions.

Properties

IUPAC Name

ethyl 2-cyano-2-fluoren-9-ylideneacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c1-2-21-18(20)16(11-19)17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROYGLVZDTZJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347613
Record name Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14003-25-9
Record name Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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